Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
CAS No.:
Cat. No.: VC14958610
Molecular Formula: C20H24N4O4
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4O4 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | methyl 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
| Standard InChI | InChI=1S/C20H24N4O4/c1-12(2)28-9-5-8-23-17(21)14(20(26)27-4)10-15-18(23)22-16-7-6-13(3)11-24(16)19(15)25/h6-7,10-12,21H,5,8-9H2,1-4H3 |
| Standard InChI Key | CYHUCDMECWSVFR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)OC)C=C1 |
Introduction
IUPAC Name
The IUPAC name of the compound is Methyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate.
Molecular Formula and Weight
Synthesis
While specific synthesis protocols for this compound are not detailed in the provided sources, its structural complexity suggests multi-step organic synthesis involving:
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Cyclization to form the triazatricyclic core.
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Functionalization with the imino group and methylation.
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Addition of the propan-2-yloxypropyl chain.
Related Compounds
Several derivatives exist with modifications to the side chains or functional groups:
Biological Activity
Although no specific biological activity is directly mentioned for this compound in the search results:
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The triazatricyclic scaffold suggests potential pharmacological applications due to its structural similarity to bioactive heterocycles.
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Such compounds are often explored for antimicrobial or anticancer properties because of their ability to interact with nucleic acids or enzymes.
Further research is required to confirm any specific biological targets or therapeutic uses.
SMILES Representation
The SMILES string for the compound is:
textCC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)N)C=C1
This representation encodes its molecular structure for computational modeling .
InChI Key
The unique InChIKey identifier is:
textRCHWYHIIAZVIEG-UHFFFAOYSA-N
This ensures precise identification in chemical databases .
Research Applications
This compound is a candidate for further exploration in fields such as:
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Medicinal Chemistry: Potential lead for drug design due to its heterocyclic framework.
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Synthetic Organic Chemistry: Model for developing new synthetic routes for complex molecules.
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Material Science: Possible precursor for functional materials owing to its stability and functional groups.
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